6-methyl-1-Oxa-6-azaspiro[2.5]octane
Description
Chemical Identity: 6-Methyl-1-Oxa-6-azaspiro[2.5]octane (CAS: 67685-99-8) is a bicyclic compound with a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol . Its structure consists of a spirocyclic framework combining an oxygen-containing (oxa) ring and a nitrogen-containing (aza) ring, with a methyl group at the 6-position.
Properties
IUPAC Name |
6-methyl-1-oxa-6-azaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-4-2-7(3-5-8)6-9-7/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHAWHHIYVFTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289801 | |
| Record name | 6-Methyl-1-oxa-6-azaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67685-99-8 | |
| Record name | 6-Methyl-1-oxa-6-azaspiro[2.5]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67685-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1-oxa-6-azaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1-Oxa-6-azaspiro[2.5]octane can be achieved through various methods. One common approach involves the reaction of cyclohexanone with ammonia and sodium hypochlorite . This method is economically feasible and allows for the efficient production of the compound.
Industrial Production Methods
While specific industrial production methods for 6-methyl-1-Oxa-6-azaspiro[2.5]octane are not widely documented, the continuous and safe synthesis of related spiro compounds often involves similar starting materials and reaction conditions . The use of cyclohexanone and ammonia, followed by appropriate purification steps, is a typical industrial approach.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1-Oxa-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents like lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-methyl-1-Oxa-6-azaspiro[2.5]octane has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methyl-1-Oxa-6-azaspiro[2.5]octane involves its interaction with various molecular targets and pathways. As a heterocyclic compound, it can act as an electrophilic aminating agent, selectively reacting with nucleophiles such as nitrogen, sulfur, carbon, and oxygen atoms . This selectivity and the absence of strongly acidic or basic byproducts make it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Physicochemical Properties :
- Boiling Point : 175.4 ± 33.0 °C (760 Torr)
- Density : 1.05 ± 0.1 g/cm³ (20 °C)
- Solubility : 279 g/L in water at 25 °C
- Flash Point : 48.3 ± 27.7 °C
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key differences between 6-methyl-1-Oxa-6-azaspiro[2.5]octane and related compounds:
Key Observations
Impact of Substituents on Polarity :
- The methyl group in the target compound enhances lipophilicity compared to the parent 6-azaspiro[2.5]octane (C₇H₁₃N) but maintains water solubility due to the oxa ring’s polarity .
- Phenethyl or benzyl groups (e.g., 6-phenethyl and benzyl carboxylate derivatives) drastically increase molecular weight and reduce aqueous solubility, favoring organic solvent compatibility .
Carboxylate esters (e.g., benzyl carboxylate) are common prodrug motifs, suggesting pharmacological applications distinct from the methyl-substituted compound .
Synthesis and Stability :
Research Findings
- Solubility Trends : The target compound’s solubility (279 g/L) exceeds typical values for spirocyclic amines, likely due to hydrogen-bonding capacity from the oxa ring .
- Thermal Stability: The boiling point (~175 °C) is lower than that of non-polar analogs (e.g., phenethyl derivative), aligning with its moderate molecular weight .
- Pharmacological Potential: Derivatives like the piperazinylmethyl-substituted analog (C₁₃H₂₅N₃) demonstrate enhanced bioavailability for CNS-targeting drugs, contrasting with the methyl-oxa compound’s simpler profile .
Biological Activity
6-Methyl-1-oxa-6-azaspiro[2.5]octane is a bicyclic compound that belongs to the class of heterocycles, which are known for their diverse biological activities. Its unique spirocyclic structure, featuring both nitrogen and oxygen atoms, contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for 6-Methyl-1-oxa-6-azaspiro[2.5]octane is . The compound's structure allows for various modifications that can enhance its biological activity. The presence of a methyl group influences its physical and chemical properties, potentially affecting its interaction with biological targets.
Pharmacological Effects
Research indicates that 6-Methyl-1-oxa-6-azaspiro[2.5]octane exhibits significant biological activity, particularly in pharmacological contexts:
- Interaction with Enzymes : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can modulate enzyme activity, influencing the metabolism of various drugs and potentially leading to altered pharmacokinetics .
- Cell Signaling Modulation : It affects cell signaling pathways and gene expression, which may impact cellular processes such as apoptosis (programmed cell death) and cell proliferation .
The mechanism of action for 6-Methyl-1-oxa-6-azaspiro[2.5]octane involves its ability to act as an aminating agent in organic synthesis. This typically involves nucleophilic attack on electrophilic centers within its structure, leading to the formation of new compounds through amination processes . Additionally, the compound's interactions with biological macromolecules suggest it may significantly influence metabolic pathways.
Antitumor Activity
A study explored the antitumor potential of various derivatives related to spirocyclic compounds, including those similar to 6-Methyl-1-oxa-6-azaspiro[2.5]octane. It was found that certain derivatives exhibited promising antiproliferative efficacy against cancer cell lines such as MDA-MB-231 and HeLa cells . For instance, compounds derived from similar scaffolds showed IC50 values below 0.20 μM against these cell lines, indicating strong antitumor activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 11h | MDA-MB-231 | 0.09 |
| 11b | HeLa | 0.18 |
| 11k | A549 | 0.08 |
GLP-1 Receptor Agonism
Another significant aspect of the biological activity of related compounds is their role as agonists of the glucagon-like peptide-1 (GLP-1) receptor. This action leads to enhanced insulin secretion and improved glucose homeostasis, making these compounds candidates for therapeutic applications in managing type 2 diabetes and obesity .
Synthesis Methods
The synthesis of 6-Methyl-1-oxa-6-azaspiro[2.5]octane typically involves multi-step processes that allow for high yields and purity. These methods are critical for producing derivatives with tailored properties for specific applications in medicinal chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
